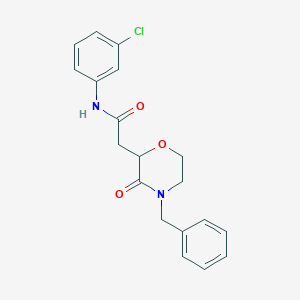
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often used as a tool in the study of various biological processes and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation. Additionally, it has been found to inhibit the activity of PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. Additionally, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide in lab experiments is that it is a highly specific inhibitor of various enzymes and signaling pathways. This allows researchers to study the effects of these pathways in a controlled manner. Additionally, this compound has been found to have low toxicity and is well tolerated in animal models. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several future directions for research on 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has a range of potential applications in scientific research. Its specific inhibition of enzymes and signaling pathways makes it a valuable tool for studying various biological processes. While its mechanism of action is not fully understood, this compound has been found to have significant biochemical and physiological effects, particularly in the area of cancer biology. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.
合成法
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzylamine with 3-chlorophenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with morpholine and acetic anhydride to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce this compound.
科学的研究の応用
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer biology. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been used to study the role of various signaling pathways in cancer development and progression.
特性
製品名 |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
|---|---|
分子式 |
C19H19ClN2O3 |
分子量 |
358.8 g/mol |
IUPAC名 |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)22(9-10-25-17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
InChIキー |
AXDYPOPOEUIYMP-UHFFFAOYSA-N |
SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)

![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)

